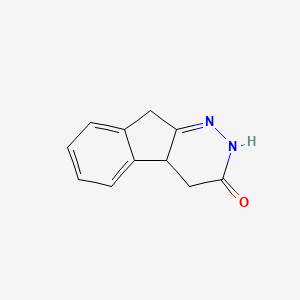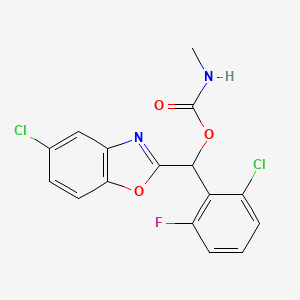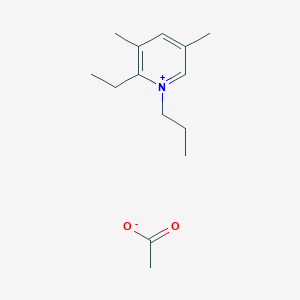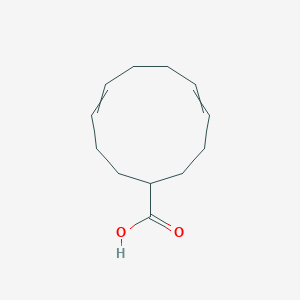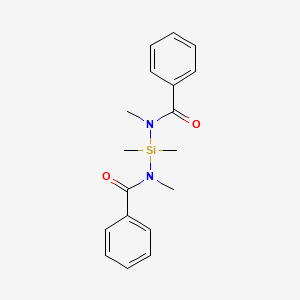
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene is a brominated aromatic compound with the molecular formula C10H10Br4O2. This compound is characterized by the presence of four bromomethyl groups and two methoxy groups attached to a benzene ring. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as ethers, alcohols, and hydrocarbon solvents .
Méthodes De Préparation
The synthesis of 1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene typically involves the bromination of 1,2,4,5-tetramethyl-3,6-dimethoxybenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .
The compound is usually purified by recrystallization from an appropriate solvent .
Analyse Des Réactions Chimiques
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield tetraalkylated benzene derivatives, while oxidation can produce tetracarboxylic acids .
Applications De Recherche Scientifique
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene is primarily based on its ability to undergo substitution and oxidation reactions. The bromomethyl groups can react with nucleophiles to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, which can alter the biological activity of the resulting molecules . The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrakis(bromomethyl)-3,6-dimethoxybenzene can be compared with other brominated aromatic compounds, such as:
1,2,4,5-Tetrakis(bromomethyl)benzene: This compound lacks the methoxy groups, making it less soluble in organic solvents and less reactive in certain substitution reactions.
1,2,4,5-Tetrakis(chloromethyl)-3,6-dimethoxybenzene: The presence of chlorine atoms instead of bromine atoms makes this compound less reactive in nucleophilic substitution reactions.
1,2,4,5-Tetrakis(bromomethyl)-3,6-dihydroxybenzene: The presence of hydroxyl groups instead of methoxy groups increases the compound’s solubility in water and its reactivity in hydrogen bonding interactions.
Propriétés
Formule moléculaire |
C12H14Br4O2 |
|---|---|
Poids moléculaire |
509.85 g/mol |
Nom IUPAC |
1,2,4,5-tetrakis(bromomethyl)-3,6-dimethoxybenzene |
InChI |
InChI=1S/C12H14Br4O2/c1-17-11-7(3-13)9(5-15)12(18-2)10(6-16)8(11)4-14/h3-6H2,1-2H3 |
Clé InChI |
HBRRNLRZHZIJBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1CBr)CBr)OC)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


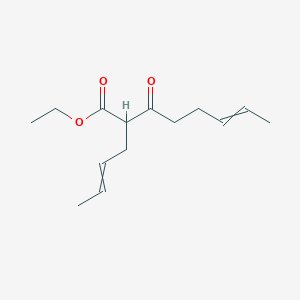

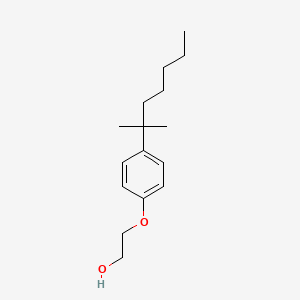
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
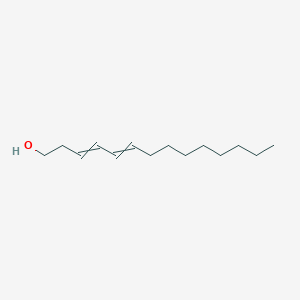
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
